N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as FNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thioacetamide derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it is believed to exert its antitumor effects by inhibiting the activity of various enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, this compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the effects of this compound on normal cells and tissues need to be studied to assess its potential toxicity.
Future Directions
N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has great potential for use in cancer therapy and other biomedical applications. Further studies are needed to fully understand its mechanism of action and molecular targets. In addition, the effects of this compound on normal cells and tissues need to be studied to assess its potential toxicity. Future research should also focus on developing more efficient synthetic routes for this compound and its derivatives. Finally, the potential use of this compound in combination with other anticancer agents should be investigated to enhance its therapeutic efficacy.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been studied extensively in vitro and in vivo for its potential use in cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-17-12-11-15(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJLFUUEMFRREN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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